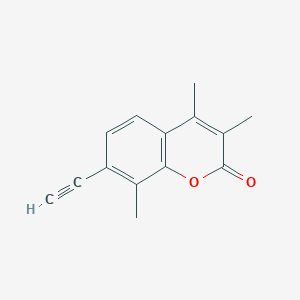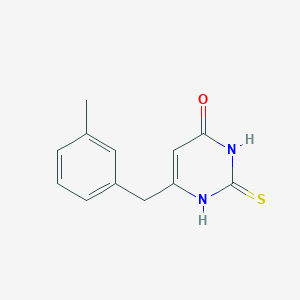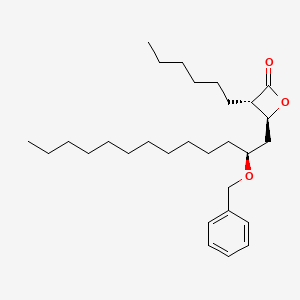
Leachianol G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leachianol G is a natural stilbenoid compound isolated from the stalks of Vitis vinifera (Vitaceae) and the stem bark of Millicia excelsa (Moraceae) . It is a resveratrol dimer, which means it is formed by the coupling of two resveratrol molecules. This compound has garnered attention due to its potential biological activities, including inhibitory effects against HIV-1 integrase and eukaryote MOS1 transposase .
Vorbereitungsmethoden
Leachianol G can be synthesized through the peroxidase-catalyzed oxidation of resveratrol . The crude ethyl acetate stilbene extract obtained from the culture medium is fractionated by centrifugal partition chromatography using a gradient elution method. The major stilbenes contained in the fractions are subsequently identified by using a 13C-NMR-based dereplication procedure and further 2D NMR analyses .
Analyse Chemischer Reaktionen
Leachianol G undergoes several types of chemical reactions, including oxidation and reduction. It has been found to be more active on strand transfer reactions than on 3′ processing reactions . Common reagents and conditions used in these reactions include peroxidases for oxidation . The major products formed from these reactions are oligomers of resveratrol and ferulic acid .
Wissenschaftliche Forschungsanwendungen
Leachianol G has several scientific research applications:
Wirkmechanismus
Leachianol G exerts its effects by inhibiting the activity of enzymes such as HIV-1 integrase and eukaryote MOS1 transposase . It is more active on strand transfer reactions than on 3′ processing reactions, suggesting a mechanism of action similar to that of strand transfer inhibitors . The molecular targets and pathways involved include the inhibition of polynucleotidyl transferases, which are enzymes involved in DNA mobility mechanisms .
Vergleich Mit ähnlichen Verbindungen
Leachianol G is similar to other resveratrol dimers such as leachianol F, E-piceid, and E-pterostilbene . it is unique in its higher activity on strand transfer reactions compared to 3′ processing reactions . Other similar compounds include E-resveratrol, E-ε-viniferin glucoside, and E-piceatannol .
Eigenschaften
Molekularformel |
C28H24O7 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28-/m0/s1 |
InChI-Schlüssel |
FIWQALXNBGJRQL-XEZODYMFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)



![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)



![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)


